molecular formula C8H13ClF3N B14013462 1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride

1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B14013462
M. Wt: 215.64 g/mol
InChI Key: DTPLIPVNYAUBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing their activity and function. This interaction can modulate various biological pathways, leading to desired therapeutic effects .

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

2-(trifluoromethyl)-6-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6,12H,1-5H2;1H

InChI Key

DTPLIPVNYAUBQP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2C(F)(F)F.Cl

Origin of Product

United States

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